molecular formula C7H7O3S- B8727907 1-Methyloxy-4-sulfone-benzene

1-Methyloxy-4-sulfone-benzene

Cat. No.: B8727907
M. Wt: 171.20 g/mol
InChI Key: YVZWQPOTHRMEQW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzenesulfinate, also known as sodium 4-methoxybenzenesulfinate, is an organic compound with the molecular formula C7H7O3S. It is a derivative of benzenesulfinic acid where a methoxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures. The general reaction is as follows:

4-Methoxybenzenesulfonyl chloride+Sodium sulfite4-Methoxybenzenesulfinate+Sodium chloride\text{4-Methoxybenzenesulfonyl chloride} + \text{Sodium sulfite} \rightarrow \text{4-Methoxybenzenesulfinate} + \text{Sodium chloride} 4-Methoxybenzenesulfonyl chloride+Sodium sulfite→4-Methoxybenzenesulfinate+Sodium chloride

Another method involves the oxidative coupling of sodium 4-methoxybenzenesulfinate with amines using tetra-n-butylammonium iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant .

Industrial Production Methods

Industrial production of 4-methoxybenzenesulfinate often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzenesulfonic acid.

    Reduction: It can be reduced to form 4-methoxybenzene.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzenesulfonic acid.

    Reduction: 4-Methoxybenzene.

    Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzenesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxybenzenesulfinate involves its interaction with various molecular targets. For example, in the oxidative coupling reaction, it acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst. The sulfonate group can also participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzenesulfinate is unique due to the presence of both a methoxy group and a sulfonate group on the benzene ring. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

IUPAC Name

4-methoxybenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZWQPOTHRMEQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347255
Record name 4-Methoxybenzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63226-46-0
Record name 4-Methoxybenzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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